5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

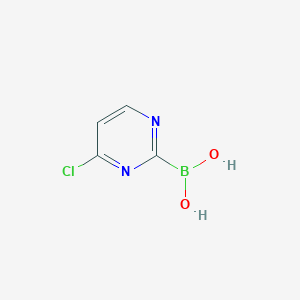

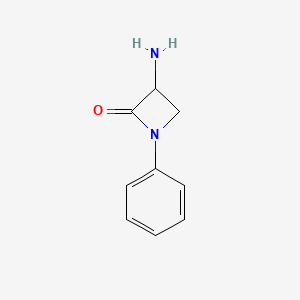

5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine is a heterocyclic compound that belongs to the class of tetrahydroquinoxalines. This compound is characterized by a quinoxaline ring system that is partially saturated, with a methyl group at the 5-position and an amine group at the 6-position. Tetrahydroquinoxalines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by reduction. One common method is the reaction of o-phenylenediamine with methylglyoxal in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like methanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Methyl-1,2,3,4-Tetrahydrochinoxalin-6-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinoxalinderivate zu bilden.

Reduktion: Reduktionsreaktionen können das Ringsystem weiter sättigen.

Substitution: Elektrophiler und nucleophiler Austausch kann verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile wie Amine und Thiole werden unter verschiedenen Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinoxaline und Tetrahydrochinoxaline, die unterschiedliche biologische und chemische Eigenschaften haben können.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen.

Medizin: Untersucht auf sein therapeutisches Potenzial bei der Behandlung neurodegenerativer Erkrankungen und als antimikrobielles Mittel.

Industrie: Eingesetzt bei der Entwicklung neuartiger Materialien und als Vorläufer bei der Synthese von Arzneimitteln.

Wirkmechanismus

Der Wirkmechanismus von 5-Methyl-1,2,3,4-Tetrahydrochinoxalin-6-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum oder allosterische Stellen bindet und so die Funktion des Enzyms moduliert. Darüber hinaus kann es mit Rezeptoren im Nervensystem interagieren und die Neurotransmitterfreisetzung und Signaltransduktionswege beeinflussen.

Wirkmechanismus

The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors in the nervous system, influencing neurotransmitter release and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,3,4-Tetrahydrochinoxalin: Fehlt die Methyl- und die Aminogruppe, was es weniger biologisch aktiv macht.

5-Methyl-1,2,3,4-Tetrahydroisochinolin: Ähnliche Struktur, aber unterschiedliches Ringsystem, was zu unterschiedlichen biologischen Aktivitäten führt.

6-Aminochinoxalin: Fehlt die Tetrahydrostruktur, was zu einer anderen chemischen Reaktivität und Anwendung führt.

Einzigartigkeit

5-Methyl-1,2,3,4-Tetrahydrochinoxalin-6-amin ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm besondere biologische und chemische Eigenschaften verleiht. Das Vorhandensein sowohl der Methyl- als auch der Aminogruppe erhöht sein Potenzial als Therapeutikum und seine Vielseitigkeit in der chemischen Synthese.

Eigenschaften

Molekularformel |

C9H13N3 |

|---|---|

Molekulargewicht |

163.22 g/mol |

IUPAC-Name |

5-methyl-1,2,3,4-tetrahydroquinoxalin-6-amine |

InChI |

InChI=1S/C9H13N3/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-3,11-12H,4-5,10H2,1H3 |

InChI-Schlüssel |

WIFGOXIWLLJCOP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC2=C1NCCN2)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Indeno[2,1-b]pyrrole](/img/structure/B11918725.png)

![7H-Furo[3,2-f]indole](/img/structure/B11918728.png)

![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11918748.png)

![4,4,6-Trimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B11918758.png)

![6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11918781.png)